ClHNO2-
Nitryl chloride
CAS No.: 13444-90-1
Cat. No.: VC20969243
Molecular Formula: NO2Cl
ClHNO2-
Molecular Weight: 82.47 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13444-90-1 |
|---|---|
| Molecular Formula | NO2Cl ClHNO2- |
| Molecular Weight | 82.47 g/mol |
| IUPAC Name | oxido(oxo)azanium;chloride |
| Standard InChI | InChI=1S/ClH.HNO2/c;2-1-3/h1H;1H/p-1 |
| Standard InChI Key | HSSFHZJIMRUXDM-UHFFFAOYSA-M |
| SMILES | [NH+](=O)[O-].[Cl-] |
| Canonical SMILES | [NH+](=O)[O-].[Cl-] |
Introduction
Physical Properties
Physical State and Appearance
At room temperature, nitryl chloride exists as a colorless gas with a chlorine-like odor . When liquefied, it presents as a pale yellow liquid. An important characteristic of the compound is that it darkens during storage, indicating potential decomposition or reaction processes occurring even under storage conditions .
Thermodynamic and Physical Data
Nitryl chloride exhibits well-defined physical constants that characterize its behavior under various conditions. The compound liquefies at a temperature of -14.3°C and solidifies at an extremely low temperature of -145°C . Notably, it undergoes decomposition at temperatures above 120°C, limiting its stability in high-temperature applications .
Table 1: Physical Properties of Nitryl Chloride
Chemical Properties and Reactivity
General Reactivity
Nitryl chloride demonstrates significant reactivity with various compounds and substrates. It readily reacts with water, producing acidic species, which necessitates careful handling in humid environments . One of its most notable characteristics is its potential to explode upon contact with organic materials, highlighting its nature as a powerful oxidizing agent .
Solution Chemistry
Nitryl chloride dissolves readily in both sulphuric and disulphuric acids . Detailed studies involving cryoscopic, conductometric, and spectroscopic techniques (Raman and infrared) have confirmed that when dissolved, nitryl chloride generates nitronium ions (NO₂⁺) . This property is central to its application as a nitrating agent in organic synthesis.
Complex Formation
Research published in the Journal of the Chemical Society has demonstrated that nitryl chloride forms complexes with strong electron acceptors such as boron trichloride and antimony pentachloride . These complexes exhibit ionic characteristics, as confirmed by conductance measurements in nitromethane and infrared spectral analysis .
Additionally, nitryl chloride forms complexes with organic tertiary bases. The ionic nature of these complexes has also been verified through conductance measurements and infrared spectroscopy . These findings led researchers to conclude that nitryl chloride functions primarily as a source of nitronium ions rather than positive chlorine, contradicting earlier postulations .
Synthesis and Preparation Methods
Laboratory Preparation Techniques
Several methods have been developed for the laboratory preparation of nitryl chloride. The most convenient and commonly used approach involves the reaction of chlorosulfonic acid with anhydrous nitric acid at 0°C, as represented by the following equation :
ClSO₃H + HNO₃ → NO₂Cl + H₂SO₄
A historical method, now considered outdated but still of academic interest, involves passing dry chlorine gas slowly over dry silver nitrate heated to approximately 100°C . The reaction proceeds according to the equation:
2AgNO₃ + 2Cl₂ → 2NO₂Cl + 2AgCl + O₂
In this procedure, the gaseous reaction products are allowed to cool to low temperature, and after several hours, nitryl chloride condenses as a pale yellowish-brown liquid. Residual chlorine is removed by purging with carbon dioxide .
Applications and Uses
Organic Synthesis Applications
Nitryl chloride serves as an important reagent in organic chemistry, functioning primarily as a nitrating and chlorinating agent in organic syntheses . Its ability to donate nitronium ions makes it particularly valuable for introducing nitro groups into organic compounds.
Research findings indicate that when nitryl chloride is generated in the presence of ketoximes, it leads to the formation of gem-chloronitro and gem-chloronitroso compounds in almost equal amounts, with yields reaching up to 80% . This represents one of the simplest one-pot reactions for preparing gem-chloronitro compounds, which have significant synthetic value .
When generated in the presence of cycloalkenes, nitryl chloride facilitates the production of the corresponding 1,2-dichlorocycloalkanes . The reaction mechanism involves the initial formation of nitryl chloride, which subsequently decomposes to chlorine (Cl₂) and dinitrogen tetroxide (N₂O₄). The chlorine then reacts with oximes to produce gem-chloronitroso compounds, which are further oxidized by nitryl chloride or dinitrogen tetroxide to form gem-chloronitro compounds .
Biochemical Applications
Beyond its synthetic utility, nitryl chloride has been identified as an apoptosis inducer, suggesting potential applications in biochemical and medical research . This property opens avenues for investigating its role in cellular processes and possible therapeutic applications.
Environmental Significance and Atmospheric Chemistry
Atmospheric Presence and Formation
Nitryl chloride plays a significant role in atmospheric chemistry, particularly in coastal and marine environments. Field measurements conducted during the CalNex-LA campaign in 2010 detected nitryl chloride during every night of the study, with median mixing ratios at sunrise reaching approximately 800 pptv (parts per trillion by volume) .
The formation of nitryl chloride in the atmosphere occurs primarily through the heterogeneous reaction of dinitrogen pentoxide (N₂O₅) with chloride-containing aerosols, particularly sea salt . This nocturnal process constitutes an important nitrogen oxide (NOₓ) recycling and halogen activation pathway that significantly affects oxidant photochemistry the following day .
Seasonal and Geographical Variations
Comprehensive measurements conducted at three contrasting locations in the United Kingdom (Leicester, Penlee Point, and Weybourne) revealed that nitryl chloride exhibits a distinct seasonal cycle, with maximum concentrations observed during spring and winter months . Significant differences in concentration were also noted between locations during the same season.
The highest concentrations of atmospheric nitryl chloride typically occur between midnight and 4:00 AM GMT, with median nocturnal concentrations ranging from the detection limit (4.2 ppt) to 139 ppt . The main source of particulate chloride, essential for nitryl chloride formation, was identified as sea salt aerosol, including at inland locations such as Leicester, approximately 200 kilometers from the coast .
Atmospheric Impact and Modeling
Research indicates that nitryl chloride serves as a more significant nocturnal reservoir for nitrogen oxides (NOₓ) and odd oxygen (Oₓ) than dinitrogen pentoxide (N₂O₅) . At sunrise, nitryl chloride typically accounts for 21% of NOₓ, 4% of NOₓ, and 2.5% of Oₓ (median values) .
The formation and photolysis of nitryl chloride significantly impact atmospheric chemistry through multiple mechanisms:
Research Developments and Future Directions
Recent research has focused on better understanding the atmospheric chemistry of nitryl chloride, particularly its role in nocturnal nitrogen oxide cycling and subsequent daytime photochemistry. The kinetic parameters for the conversion of dinitrogen pentoxide to nitryl chloride have been investigated, revealing substantial variability between nights .
The production of nitryl chloride in the atmosphere requires the conversion of dinitrogen pentoxide on submicron aerosol, with average yield (φ) and reactive uptake probability (γ) of γφ = 0.008 (maximum 0.04) . This production scales with submicron aerosol chloride content and is suppressed by aerosol organic matter and liquid water content .
Future research directions may include:
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Developing more accurate atmospheric models that better capture the observed seasonality and geographical distribution of nitryl chloride
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Investigating the potential impacts of climate change on nitryl chloride formation and distribution
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Exploring novel synthetic applications of nitryl chloride in organic chemistry
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Further elucidating the mechanisms of nitryl chloride formation and its interactions with various atmospheric constituents These research avenues will contribute to a more comprehensive understanding of nitryl chloride's role in both atmospheric processes and synthetic applications, potentially leading to new applications and improved atmospheric models.
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